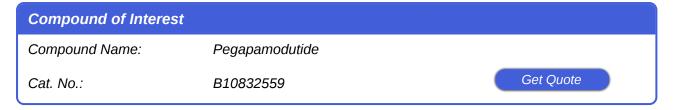


# Pegapamodutide: A Technical Overview of a Dual GLP-1/Glucagon Receptor Agonist

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An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

Pegapamodutide (formerly LY2944876 and OPK-88003) is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors. Developed initially by Eli Lilly and Company and later by OPKO Health, this oxyntomodulin analog was engineered to address the multifaceted pathophysiology of type 2 diabetes and obesity. By combining the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the potential metabolic benefits of glucagon receptor engagement, **pegapamodutide** represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical evaluation of **pegapamodutide**, with a focus on quantitative data and experimental methodologies to inform researchers and drug development professionals.

## **Discovery and Development History**

The development of **pegapamodutide** stems from the therapeutic potential of the naturally occurring gut hormone oxyntomodulin, which exhibits dual agonism at both the GLP-1 and glucagon receptors. The initial discovery and preclinical development were undertaken by Eli Lilly and Company, who identified the molecule LY2944876.[1] The core concept was to create a stabilized and long-acting analog of oxyntomodulin to overcome the short half-life of the native peptide. This was achieved through PEGylation, a process that involves the covalent



attachment of polyethylene glycol (PEG) chains to the peptide, thereby increasing its hydrodynamic size and reducing renal clearance.

In 2010, Transition Therapeutics acquired the rights to a series of preclinical compounds from Eli Lilly, including the molecule that would become known as TT401.[2] Transition Therapeutics, later acquired by OPKO Health, continued the clinical development of the compound, rebranding it as OPK-88003.[1] While some sources indicate the development of **pegapamodutide** has been discontinued, more recent information suggests plans for a Phase 3 trial.[3][4]

## **Mechanism of Action: Dual Receptor Agonism**

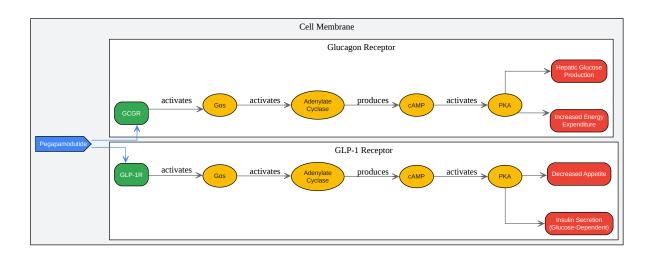
**Pegapamodutide** exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors predominantly signaling through the Gαs subunit to increase intracellular cyclic AMP (cAMP).[4]

- GLP-1 Receptor (GLP-1R) Activation: Agonism at the GLP-1R is a well-established strategy
  for the treatment of type 2 diabetes and obesity. Activation of this receptor in pancreatic βcells enhances glucose-dependent insulin secretion.[4] In the central nervous system, GLP1R activation promotes satiety and reduces appetite. Furthermore, it slows gastric emptying,
  contributing to a feeling of fullness and reducing postprandial glucose excursions.[4]
- Glucagon Receptor (GCGR) Activation: While glucagon is traditionally known for its role in
  increasing hepatic glucose production, its chronic activation in the context of dual agonism is
  thought to contribute to weight loss through increased energy expenditure and enhanced
  lipid metabolism.[5] The co-activation of the GLP-1 receptor is believed to mitigate the
  potential hyperglycemic effects of glucagon receptor agonism.

The synergistic action of activating both receptors is hypothesized to lead to superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.

## Signaling Pathway of Pegapamodutide





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Pegapamodutide dual receptor signaling pathway.

## **Quantitative Data from Clinical Trials**

**Pegapamodutide** has been evaluated in at least two significant Phase 2 clinical trials. The following tables summarize the key efficacy data from these studies.

## Eli Lilly Phase 2 Study (LY2944876/TT401)

This randomized, double-blind, placebo-controlled study enrolled 420 subjects with type 2 diabetes. The study included a 12-week blinded treatment period followed by a 12-week open-label period.[2]

Table 1: Efficacy Results of the Eli Lilly Phase 2 Study of LY2944876 at 24 Weeks



Treatment Group	Mean Change in HbA1c from Baseline (%)	Mean Change in Body Weight from Baseline (kg)
Placebo	-	-
LY2944876 (10mg)	Statistically significant vs. Placebo	-
LY2944876 (15mg)	Statistically significant vs. Placebo	-
LY2944876 (30mg)	Statistically significant vs. Placebo	-
LY2944876 (50mg)	Up to -1.43	Up to -3.3*
Exenatide ER (2mg)	Similar to LY2944876 (50mg)	-

<sup>\*</sup>Statistically significant relative to both placebo and exenatide arms at weeks 12 and 24.[2]

## OPKO Health Phase 2b Study (OPK-88003; NCT03406377)

This Phase 2b dose-escalation trial evaluated the effects of OPK-88003 on HbA1c and weight loss over 30 weeks in 113 adult patients with type 2 diabetes.[6][7]

Table 2: Efficacy Results of the OPKO Health Phase 2b Study of OPK-88003 at 30 Weeks



Patient Population	Parameter	OPK-88003	Placebo	p-value
Modified Intent- to-Treat (mITT)	Mean Change in HbA1c from Baseline (%)	-1.30	-0.09	<0.0001
Mean Change in Body Weight from Baseline (kg)	-4.4	-1.8	0.01	
% of Patients with ≥5% Weight Loss	~38%	~13%	0.008	
Change in Triglycerides from Baseline (mg/dL)	-31.2	-11.6	0.005	_
Per-Protocol	Mean Change in HbA1c from Baseline (%)	-1.47	-0.25	<0.0001
Mean Change in Body Weight from Baseline (kg)	-5.5	-1.9	<0.0001	

## **Experimental Protocols**

Detailed experimental protocols for the preclinical and clinical studies of **pegapamodutide** are not extensively available in the public domain. However, based on standard methodologies for evaluating GLP-1 and glucagon receptor agonists, the following outlines the likely experimental approaches.

## **In Vitro Receptor Activation Assays**



Objective: To determine the potency and efficacy of **pegapamodutide** at the human GLP-1 and glucagon receptors.

#### Methodology:

- Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R) or the human glucagon receptor (hGCGR) are cultured in appropriate media.
- cAMP Measurement: Cells are seeded in 96-well plates and incubated with increasing concentrations of pegapamodutide.
- Following incubation, intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
- Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound at each receptor.

### **Animal Models of Diabetes and Obesity**

Objective: To evaluate the in vivo efficacy of **pegapamodutide** on glycemic control and body weight.

#### Methodology:

- Animal Models: Diet-induced obese (DIO) mice or genetically diabetic models (e.g., db/db mice) are commonly used.
- Drug Administration: Pegapamodutide is administered via subcutaneous injection at various doses and frequencies (e.g., once-weekly).
- Glycemic Control Assessment: Parameters such as fasting blood glucose, HbA1c, and glucose tolerance (oral or intraperitoneal glucose tolerance tests) are measured.
- Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA or NMR.
- Food Intake and Energy Expenditure: Food intake is measured daily. Energy expenditure can be determined using indirect calorimetry.



## Phase 2 Clinical Trial Design (Based on NCT03406377)

Objective: To evaluate the efficacy, safety, and tolerability of a dose-escalation regimen of once-weekly OPK-88003 in subjects with type 2 diabetes.

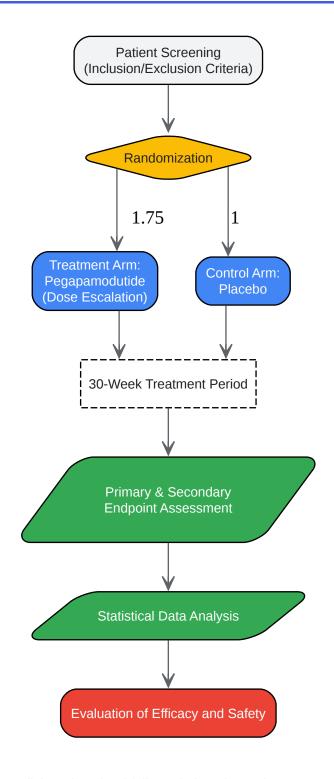
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

#### Methodology:

- Patient Population: Adults with type 2 diabetes inadequately controlled with diet and exercise alone or on a stable dose of metformin.
- Intervention:
  - Treatment Arm: Subcutaneous OPK-88003 with a dose-escalation regimen (e.g., 20 mg for 4 weeks, then 40 mg for 4 weeks, followed by a target dose of 70 mg for 22 weeks).
  - o Control Arm: Volume-matched placebo.
- Primary Endpoint: Absolute change in HbA1c from baseline to 30 weeks.
- Secondary Endpoints:
  - Change in body weight from baseline.
  - Percentage of subjects achieving a target HbA1c (e.g., <7.0%).</li>
  - Percentage of subjects with a certain percentage of body weight loss (e.g., ≥5%).
  - Changes in fasting plasma glucose and lipid profiles.
  - Safety and tolerability assessments.

## **Experimental Workflow for a Phase 2 Clinical Trial**





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